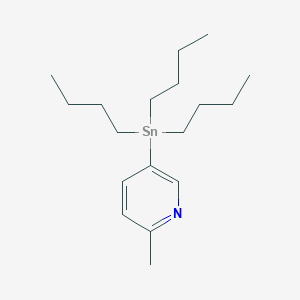

2-Methyl-5-(tributylstannyl)pyridine

Description

BenchChem offers high-quality 2-Methyl-5-(tributylstannyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-(tributylstannyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl-(6-methylpyridin-3-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.3C4H9.Sn/c1-6-4-2-3-5-7-6;3*1-3-4-2;/h2,4-5H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSHSSUYFVJPOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592853 | |

| Record name | 2-Methyl-5-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167556-64-1 | |

| Record name | 2-Methyl-5-(tributylstannyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167556-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of 2-Methyl-5-(tributylstannyl)pyridine?

An In-Depth Technical Guide to 2-Methyl-5-(tributylstannyl)pyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methyl-5-(tributylstannyl)pyridine, a key organotin reagent and heterocyclic building block. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's properties, synthesis, applications, and handling protocols, grounding all information in established scientific principles and field-proven insights.

Introduction and Strategic Importance

2-Methyl-5-(tributylstannyl)pyridine (CAS No. 167556-64-1) is a specialized chemical intermediate valued for its role in constructing complex molecular architectures.[1] As a derivative of pyridine, a core scaffold in numerous pharmaceuticals and agrochemicals, this compound provides a strategic tool for introducing a 2-methylpyridine moiety into a target molecule.[2] Its primary utility lies in its function as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, enabling the formation of carbon-carbon bonds with high precision and functional group tolerance. Its application has been noted in the synthesis of novel M4 muscarinic acetylcholine receptor (mAChR) positive allosteric modulators, highlighting its relevance in medicinal chemistry and the development of treatments for neurocognitive disorders.[3]

Physicochemical Properties

The precise physical properties of 2-Methyl-5-(tributylstannyl)pyridine are not extensively documented, as it is primarily supplied for early discovery research where buyers are expected to confirm identity and purity.[1] However, its fundamental chemical characteristics are well-defined.

| Property | Value | Source |

| CAS Number | 167556-64-1 | [1] |

| Molecular Formula | C₁₈H₃₃NSn | [1] |

| Molecular Weight | 382.17 g/mol | [1] |

| Appearance | Solid | [1] |

| SMILES | CCCC(CCCC)c1ccc(C)nc1 | [1] |

| InChI Key | GQSHSSUYFVJPOO-UHFFFAOYSA-N | [1] |

For context, the closely related compound 2-(Tributylstannyl)pyridine is a liquid with a density of approximately 1.137-1.150 g/mL and a boiling point of 132-134 °C at 1 mmHg.[4][5][6][7] While not identical, these values provide a reasonable estimation for handling and reaction setup.

Synthesis of 2-Methyl-5-(tributylstannyl)pyridine

The synthesis of aryl and heteroarylstannanes typically involves the reaction of an organolithium or Grignard reagent with a trialkyltin halide. For 2-Methyl-5-(tributylstannyl)pyridine, a common and effective route begins with the halogen-metal exchange of a brominated precursor, followed by quenching with tributyltin chloride.

Conceptual Synthesis Workflow

The diagram below illustrates the logical flow from the starting material, 5-bromo-2-methylpyridine, to the final product. This two-step process involves initial lithiation followed by stannylation.

Caption: General synthesis pathway for 2-Methyl-5-(tributylstannyl)pyridine.

Exemplary Synthesis Protocol

This protocol is adapted from established procedures for analogous stannylpyridines.[8] Causality: The procedure begins with creating a highly reactive organolithium intermediate from a less reactive bromopyridine. This is done at a very low temperature (-78 °C) to prevent side reactions and decomposition of the thermally sensitive lithiated species. The subsequent addition of tributyltin chloride, an electrophilic tin source, "quenches" the organolithium, forming the desired stable C-Sn bond.

Materials:

-

5-Bromo-2-methylpyridine

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Tributyltin chloride ((Bu)₃SnCl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for anhydrous reactions (Schlenk flask, dropping funnel)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Setup: Under an inert atmosphere, dissolve 5-bromo-2-methylpyridine (1.0 eq) in anhydrous THF in a Schlenk flask.

-

Litiation: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 60 minutes.[8]

-

Stannylation: Slowly add tributyltin chloride (1.1 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature and stir overnight.

-

Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and saturated NaHCO₃ solution.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the final product.

Core Application: The Stille Cross-Coupling Reaction

The paramount application of 2-Methyl-5-(tributylstannyl)pyridine is as a substrate in the Stille cross-coupling reaction. This powerful palladium-catalyzed transformation forms a new C-C bond between the stannane and an organic halide or triflate (R-X).[9] The reaction is highly valued for its compatibility with a vast array of functional groups, making it a cornerstone of modern organic synthesis.[10]

Catalytic Cycle of the Stille Coupling

The mechanism is a self-validating system that regenerates the active Pd(0) catalyst. Causality: Each step is driven by the electronic properties of the palladium center and the reactants. The cycle begins with the electron-rich Pd(0) complex reacting with the electrophilic organic halide (Oxidative Addition). The key C-C bond formation occurs during Transmetalation, where the organic group is transferred from the tin to the palladium center. Finally, the newly coupled product is expelled (Reductive Elimination), returning the palladium to its catalytically active 0 oxidation state.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Field-Proven Stille Coupling Protocol

This protocol provides a robust starting point for coupling 2-Methyl-5-(tributylstannyl)pyridine with an aryl halide. Causality: The choice of a palladium source like Pd(PPh₃)₄ provides a pre-catalyst that readily forms the active Pd(0) species in solution. The solvent (e.g., toluene, DMF) is chosen for its ability to dissolve the reactants and its high boiling point, as these reactions often require heat to proceed at a reasonable rate.[10] The entire process must be conducted under an inert atmosphere because the Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it.

Materials:

-

2-Methyl-5-(tributylstannyl)pyridine (1.0 eq)

-

Aryl or heteroaryl halide (e.g., 4-iodoanisole, 1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous, degassed solvent (e.g., Toluene or DMF)

-

Inert gas (Argon or Nitrogen)

-

Schlenk tube or similar reaction vessel

Experimental Workflow Diagram

Caption: Step-by-step workflow for a typical Stille coupling experiment.

Procedure:

-

Preparation: To a dry Schlenk tube, add 2-Methyl-5-(tributylstannyl)pyridine, the aryl halide, and the palladium catalyst.

-

Inerting: Seal the tube and subject it to three cycles of evacuation and backfilling with argon or nitrogen.[10]

-

Solvent Addition: Add anhydrous, degassed solvent via syringe.

-

Reaction: Place the tube in a preheated oil bath and stir the mixture at the desired temperature (typically 80-110 °C).[10]

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water. To remove tin byproducts, a wash with a potassium fluoride (KF) solution is often effective.

-

Purification: Dry the organic phase, concentrate it, and purify the residue using flash column chromatography to obtain the coupled product.

Safety and Handling

Organotin compounds are toxic and require careful handling. The hazard profile for 2-Methyl-5-(tributylstannyl)pyridine is consistent with other compounds in its class.

GHS Hazard Classifications:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[11][12]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[11][12]

-

Skin Irritation (Category 2): Causes skin irritation.[11][12]

-

Eye Irritation (Category 2): Causes serious eye irritation.[11][12]

-

Reproductive Toxicity (Category 1B): May damage fertility or the unborn child.

-

Specific Target Organ Toxicity (Repeated Exposure, Category 1): Causes damage to organs (e.g., thymus, cardiovascular system) through prolonged or repeated exposure.[7][11][12]

-

Hazardous to the Aquatic Environment (Acute & Chronic, Category 1): Very toxic to aquatic life with long-lasting effects.[11][12]

Handling and Storage:

-

Personal Protective Equipment (PPE): Always use in a certified fume hood. Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient; use appropriate multi-layer gloves), and safety glasses or goggles.

-

Storage: Store in a tightly sealed container under an inert atmosphere. For long-term stability, storage at -20°C is recommended.[4][6]

-

Disposal: Dispose of all waste containing organotin compounds as hazardous chemical waste according to local, state, and federal regulations. Do not discharge into the environment.

Representative Spectroscopic Data

-

¹H NMR (in CDCl₃):

-

Pyridine Protons (δ 7.0-8.5 ppm): Three distinct signals in the aromatic region, corresponding to the protons on the pyridine ring. The proton ortho to the nitrogen will be the most downfield.

-

Methyl Protons (δ ~2.5 ppm): A singlet integrating to 3H for the methyl group attached to the pyridine ring.

-

Tributyl Protons (δ 0.8-1.6 ppm): A series of multiplets corresponding to the 27 protons of the three butyl groups. This will typically appear as a triplet for the terminal CH₃ groups (δ ~0.9 ppm) and overlapping multiplets for the three CH₂ groups (δ 1.0-1.6 ppm).

-

Conclusion

2-Methyl-5-(tributylstannyl)pyridine stands as a highly valuable and versatile building block in synthetic chemistry. Its primary utility in Stille cross-coupling reactions provides a reliable method for forging C-C bonds, enabling the construction of complex, functionalized pyridine-containing molecules. While its handling requires strict adherence to safety protocols due to the toxicity of organotin compounds, its strategic importance in medicinal chemistry and materials science is well-established. Proper understanding of its properties, synthesis, and reaction mechanisms allows researchers to effectively leverage this reagent in the pursuit of novel molecular discovery.

References

-

ResearchGate. Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. [Link]

-

PubChem. 2-Methyl-6-(tributylstannyl)pyridine. [Link]

-

PubChem. 2-(Tributylstannyl)pyridine. [Link]

-

ACS Publications. Synthesis of δ-Tributylstannyl-α,β,γ,δ-Unsaturated Aldehydes from Pyridines. [Link]

-

Organic Syntheses. Palladium-catalyzed coupling of acid chlorides with organotin reagents. [Link]

-

ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. [Link]

-

PrepChem.com. Synthesis of g) 2,6-Dimethyl-4-(tributylstannyl)pyridine. [Link]

-

Wiley-VCH. Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Link]

-

PubMed. Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. [Link]

-

NIH National Center for Biotechnology Information. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates. [Link]

- Google Patents. Process for the production of 2-methyl-5-ethyl pyridine.

-

Royal Society of Chemistry. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]

-

RSC Publishing. A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. [Link]

-

Wikipedia. Pyridine. [Link]

Sources

- 1. 2-Methyl-5-(tributylstannyl)pyridine AldrichCPR 167556-64-1 [sigmaaldrich.com]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alkalisci.com [alkalisci.com]

- 5. 17997-47-6 Cas No. | 2-(Tributylstannyl)pyridine | Apollo [store.apolloscientific.co.uk]

- 6. 2-(TRIBUTYLSTANNYL)PYRIDINE | 17997-47-6 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. Synthesis routes of 2-(Tributylstannyl)pyridine [benchchem.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-Methyl-6-(tributylstannyl)pyridine | C18H33NSn | CID 11463183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-(Tributylstannyl)pyridine | C17H31NSn | CID 607784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

Introduction: The Strategic Importance of 2-Methyl-5-(tributylstannyl)pyridine

An In-Depth Technical Guide to the Synthesis of 2-Methyl-5-(tributylstannyl)pyridine

2-Methyl-5-(tributylstannyl)pyridine stands as a critical organometallic intermediate, prized by researchers in medicinal chemistry and materials science. Its significance lies in its role as a versatile building block, primarily in palladium-catalyzed cross-coupling reactions. The pyridine scaffold is a ubiquitous motif in pharmaceuticals, appearing in drugs for a vast range of therapeutic areas, including neurocognitive disorders, cancer, and infectious diseases.[1][2] The tributylstannyl group transforms the otherwise unreactive C-5 position of the 2-methylpyridine core into a nucleophilic handle, enabling the precise and efficient formation of carbon-carbon bonds through reactions like the Stille coupling.[3][4]

This capability is paramount in drug discovery, where the modular assembly of complex molecular architectures is essential for structure-activity relationship (SAR) studies. By using 2-Methyl-5-(tributylstannyl)pyridine, chemists can readily introduce a 2-methyl-5-pyridyl moiety into a target molecule, a strategy often employed to enhance metabolic stability, modulate binding selectivity, or improve pharmacokinetic properties.[3] This guide provides a detailed exploration of the principal synthesis pathways for this key reagent, delving into the mechanistic rationale behind the protocols and offering field-proven insights for its successful preparation and application.

Primary Synthesis Pathway: Halogen-Metal Exchange and Stannylation

The most direct and widely employed route to 2-Methyl-5-(tributylstannyl)pyridine involves a two-step sequence starting from a halogenated precursor: a low-temperature halogen-metal exchange followed by quenching with an electrophilic tin reagent. The choice of starting material is typically 5-bromo-2-methylpyridine due to the favorable kinetics of bromine-lithium exchange compared to that of chlorine.

Causality and Mechanism

The core of this synthesis is the generation of a highly reactive 2-methyl-5-lithiopyridine intermediate. This is achieved by treating the starting 5-bromo-2-methylpyridine with a strong organolithium base, most commonly n-butyllithium (n-BuLi), in an anhydrous ethereal solvent like tetrahydrofuran (THF). The reaction is performed at cryogenic temperatures (typically -78 °C) for a critical reason: the lithiated pyridine intermediate is thermally unstable and would otherwise undergo side reactions, such as decomposition or reaction with the solvent. The large electronegativity difference between lithium and the sp²-hybridized carbon of the pyridine ring renders the carbon atom strongly nucleophilic.

Once the lithium-halogen exchange is complete, tributyltin chloride (Bu₃SnCl) is introduced. The nucleophilic carbon of the lithiated pyridine readily attacks the electrophilic tin atom of Bu₃SnCl, displacing the chloride ion and forming the desired C-Sn bond. This step is also conducted at low temperature to control the reactivity and maximize yield.

Caption: Reaction scheme for the synthesis via halogen-metal exchange.

Detailed Experimental Protocol

The following protocol is a robust, self-validating system for the synthesis, adapted from established procedures.[5][6]

Materials:

-

5-Bromo-2-methylpyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (typically 2.5 M solution in hexanes)

-

Tributyltin chloride (Bu₃SnCl)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet, add 5-bromo-2-methylpyridine (1.0 eq). Dissolve it in anhydrous THF (approx. 0.5 M concentration).

-

Lithiating: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium solution (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Reaction Monitoring: Stir the resulting mixture at -78 °C for 60 minutes. A color change is often observed, indicating the formation of the lithiated species.[5] To validate the success of this critical step, a small aliquot could be quenched with D₂O and analyzed by NMR to confirm deuterium incorporation.[7]

-

Stannylation: Slowly add tributyltin chloride (1.05 eq) dropwise to the reaction mixture at -78 °C.

-

Warming and Quenching: Continue stirring at -78 °C for 3 hours. Afterwards, allow the reaction to slowly warm to room temperature and stir for an additional 30 minutes.[5] Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash them sequentially with water and brine.

-

Isolation: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The resulting oil or solid can be purified by silica gel column chromatography or vacuum distillation to afford pure 2-Methyl-5-(tributylstannyl)pyridine.

Quantitative Data Summary

| Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-bromo-2,6-lutidine | n-BuLi, Bu₃SnCl | Diethyl Ether | -60 to 20 | ~4 | 99.7 | [6] |

| 2-Bromopyridine | n-BuLi, Bu₃SnCl | THF | -78 to 20 | ~4.5 | 98 | [5] |

Note: While these examples are for structurally similar pyridines, they demonstrate the high efficiency of this pathway.

Alternative Pathway: Grignard-Mediated Synthesis

An alternative, though less commonly cited for this specific molecule, is the use of a Grignard reagent. This pathway avoids the use of pyrophoric n-butyllithium, which can be an advantage in terms of safety on a larger scale.

Mechanism: The synthesis begins by reacting 5-bromo-2-methylpyridine with magnesium turnings in an ether solvent to form the corresponding Grignard reagent, 5-(bromomagnesium)-2-methylpyridine. This organomagnesium compound, while less reactive than its lithium counterpart, is still a potent nucleophile. It is subsequently treated with tributyltin chloride to form the final product. The mechanism is analogous to the lithiation pathway, involving a nucleophilic attack on the tin center.[8]

Caption: Grignard-based synthesis of 2-Methyl-5-(tributylstannyl)pyridine.

Precursor Synthesis: Accessing the Starting Materials

The availability of the halogenated pyridine precursor is crucial. 5-Bromo-2-methylpyridine is not always commercially available in large quantities or may be cost-prohibitive. Therefore, understanding its synthesis is essential.

A common route starts from the readily available 2-amino-5-methylpyridine. Through a Sandmeyer-type diazotization reaction, the amino group can be efficiently converted to a bromide. This involves treating the aminopyridine with sodium nitrite (NaNO₂) in the presence of hydrobromic acid (HBr) at low temperatures to form an intermediate diazonium salt, which then decomposes to yield the desired 5-bromo-2-methylpyridine.[9]

Caption: Synthesis of the brominated precursor via diazotization.

Application in Synthesis: The Stille Cross-Coupling Reaction

The primary utility of 2-Methyl-5-(tributylstannyl)pyridine is as a coupling partner in the Stille reaction.[10][11] This powerful palladium-catalyzed reaction forms a new carbon-carbon bond between the stannylated pyridine and an organic electrophile (typically an aryl, heteroaryl, or vinyl halide or triflate). The reaction is highly valued for its tolerance of a wide range of functional groups, obviating the need for extensive use of protecting groups.[11]

Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R-X), forming a Pd(II) complex.

-

Transmetalation: The tributylstannyl group from the pyridine reagent is transferred to the palladium center, displacing the halide and forming a new Pd-C bond. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product (2-Methyl-5-R-pyridine) and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

This reaction provides a powerful and modular approach for synthesizing libraries of novel compounds built around the 2-methylpyridine core, making 2-Methyl-5-(tributylstannyl)pyridine an indispensable tool for drug development professionals.

References

-

MDPI. (2020). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of g) 2,6-Dimethyl-4-(tributylstannyl)pyridine. Retrieved from [Link]

-

PubMed Central (PMC). (2016). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

-

ResearchGate. (2008). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Retrieved from [Link]

- Google Patents. (2017). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.

-

Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

-

PubMed. (2024). Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Retrieved from [Link]

-

PubMed Central (PMC). (2019). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Stille Reaction. Retrieved from [Link]

Sources

- 1. Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine [myskinrecipes.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis routes of 2-(Tributylstannyl)pyridine [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. echemi.com [echemi.com]

- 8. mdpi.com [mdpi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Stille reaction - Wikipedia [en.wikipedia.org]

- 11. organicreactions.org [organicreactions.org]

A Senior Application Scientist's Guide to 2-Methyl-5-(tributylstannyl)pyridine: Synthesis, Application, and Safe Handling

This guide provides an in-depth technical overview of 2-Methyl-5-(tributylstannyl)pyridine, a key organostannane reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation to explain the causality behind its synthesis and application, ensuring a robust understanding grounded in scientific principles.

Introduction: The Strategic Value of Organostannanes in Synthesis

Organotin compounds, or organostannanes, are a class of organometallic compounds containing a tin-carbon bond. Their strategic importance in organic synthesis, particularly in the formation of carbon-carbon bonds, cannot be overstated. This utility is primarily realized through the palladium-catalyzed Stille cross-coupling reaction, a method so foundational it contributed to the 2010 Nobel Prize in Chemistry.[1] These reagents offer a unique balance of stability and reactivity; they are generally stable enough to be isolated and purified, yet sufficiently reactive to undergo transmetalation with palladium catalysts under mild conditions.[1] The pyridine moiety, a ubiquitous heterocycle in pharmaceuticals and agrochemicals, makes stannylated pyridines like 2-Methyl-5-(tributylstannyl)pyridine exceptionally valuable building blocks for accessing complex molecular architectures.[2][3]

Core Compound Profile: 2-Methyl-5-(tributylstannyl)pyridine

The subject of this guide is a substituted pyridine ring where a tributyltin group is attached at the 5-position, and a methyl group is at the 2-position. This specific arrangement of functional groups dictates its reactivity and utility in targeted synthetic applications.

Chemical Structure:

(Simplified 2D representation)

Key Identifiers and Properties

A summary of the essential physicochemical data for 2-Methyl-5-(tributylstannyl)pyridine is presented below.

| Property | Value | Source |

| CAS Number | 167556-64-1 | |

| Molecular Formula | C₁₈H₃₃NSn | |

| Molecular Weight | 382.17 g/mol | |

| Physical Form | Solid | |

| SMILES | CCCC(CCCC)c1ccc(C)nc1 | |

| InChI Key | GQSHSSUYFVJPOO-UHFFFAOYSA-N |

Synthesis Protocol: A Mechanistic Approach

The synthesis of aryl- and heteroarylstannanes typically proceeds via the reaction of an organolithium or Grignard reagent with a trialkyltin halide. This approach is highly effective for creating a stable carbon-tin bond. The following protocol is a representative method for the synthesis of 2-Methyl-5-(tributylstannyl)pyridine from 5-bromo-2-methylpyridine.

Causality: The choice of 5-bromo-2-methylpyridine as a precursor is strategic. The carbon-bromine bond is susceptible to metal-halogen exchange with a strong organolithium base like n-butyllithium (n-BuLi). This exchange occurs at a low temperature (-78 °C) to prevent unwanted side reactions and decomposition of the highly reactive lithiated intermediate. The subsequent addition of tributyltin chloride, an electrophile, quenches the organolithium species to form the desired C-Sn bond.

Experimental Protocol:

-

Inert Atmosphere Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of inert gas (Nitrogen or Argon) throughout the reaction.

-

Precursor Dissolution: Dissolve 5-bromo-2-methylpyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) inside the flask.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[4]

-

Lithiation: Slowly add n-butyllithium (1.05 eq., typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.[5] Stir the resulting mixture at -78 °C for 60 minutes. A color change is often observed, indicating the formation of the lithiated intermediate.[4]

-

Stannylation: Add tributyltin chloride (1.1 eq.) dropwise to the reaction mixture at -78 °C.[4][5]

-

Warming and Quenching: Allow the reaction to stir for an additional 2-3 hours at -78 °C before allowing it to warm slowly to room temperature.[4] Once at room temperature, quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[6]

-

Solvent Removal and Characterization: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by vacuum distillation to yield 2-Methyl-5-(tributylstannyl)pyridine as a solid.

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of 2-Methyl-5-(tributylstannyl)pyridine.

Application in Palladium-Catalyzed Cross-Coupling

The primary application for 2-Methyl-5-(tributylstannyl)pyridine is as a nucleophilic coupling partner in the Stille reaction. This reaction forges a new carbon-carbon bond between the stannane and an organic electrophile (typically an aryl, vinyl, or acyl halide/triflate) catalyzed by a palladium(0) complex.

The Stille Coupling Cycle:

The catalytic cycle is a well-established, multi-step process:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic electrophile (R¹-X), forming a Pd(II) complex.

-

Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (the 2-methyl-pyridin-5-yl moiety in this case) to the palladium center, displacing the halide/triflate and forming a new Pd(II) intermediate. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Significance in Drug Discovery: This reaction is invaluable because it tolerates a wide variety of functional groups, allowing for the late-stage modification of complex molecules—a critical capability in medicinal chemistry for generating libraries of analogues for structure-activity relationship (SAR) studies.[3] Using 2-Methyl-5-(tributylstannyl)pyridine allows for the direct installation of the 2-methylpyridine scaffold, a common feature in bioactive compounds.

Stille Catalytic Cycle Diagram:

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Safety, Handling, and Disposal

Trustworthiness through Self-Validation: A Culture of Safety

Every protocol must be a self-validating system, and this begins with uncompromising safety standards. Organotin compounds are notoriously toxic and require stringent handling procedures.

Hazard Profile:

-

Acute Toxicity: Toxic if swallowed and harmful in contact with skin.[7]

-

Irritation: Causes serious skin and eye irritation.[7]

-

Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[7] The central nervous system is a particular target for some organotins.[8]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[7]

Mandatory Handling Protocols:

-

Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient; double-gloving or using heavier-duty gloves like butyl rubber is recommended), and splash-proof safety goggles or a face shield.

-

Weighing and Transfer: Handle as a solid in a manner that minimizes dust generation. Use dispensing techniques that contain the material.

-

Spill Response: In the event of a spill, cordon off the area. For small spills, use an absorbent material designed for chemical spills, place it in a sealed container, and label it as hazardous waste. Do not use water for cleanup.[8]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing.[8]

-

Eye Contact: Flush eyes with water for at least 15 minutes, holding eyelids open.[8][10]

-

Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention in all cases of significant exposure.[8]

-

-

Waste Disposal: Organotin waste is classified as hazardous.[9] It must be collected in a designated, sealed, and clearly labeled waste container. Dispose of it through your institution's environmental health and safety office. Do not discharge to the sewer.[9]

References

-

2-(Tributylstannyl)pyridine | C17H31NSn | CID 607784 - PubChem. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

Synthesis of δ-Tributylstannyl-α,β,γ,δ-Unsaturated Aldehydes from Pyridines | Organic Letters - ACS Publications. (2006). ACS Publications. Retrieved January 27, 2026, from [Link]

-

ORGANOTIN COMPOUNDS - CDC Stacks. (1976). Centers for Disease Control and Prevention. Retrieved January 27, 2026, from [Link]

-

Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene - ResearchGate. (2013). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers - PMC. (2011). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Organo-tin compounds - DCCEEW. (2022). Australian Government Department of Climate Change, Energy, the Environment and Water. Retrieved January 27, 2026, from [Link]

-

Synthesis of g) 2,6-Dimethyl-4-(tributylstannyl)pyridine - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 27, 2026, from [Link]

-

Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing). (2017). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

- US3846435A - Process for the production of 2-methyl-5-ethyl pyridine - Google Patents. (1974). Google Patents.

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved January 27, 2026, from [Link]

-

Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.). National Academies Press. Retrieved January 27, 2026, from [Link]

-

A new reaction route for the synthesis of 2-methyl-5-ethylpyridine - RSC Publishing. (2019). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

-

Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. (2020). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

2-Methyl-6-(tributylstannyl)pyridine | C18H33NSn | CID 11463183 - PubChem. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

Sources

- 1. Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis routes of 2-(Tributylstannyl)pyridine [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. rsc.org [rsc.org]

- 7. 2-Methyl-6-(tributylstannyl)pyridine | C18H33NSn | CID 11463183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 9. fishersci.fr [fishersci.fr]

- 10. stacks.cdc.gov [stacks.cdc.gov]

An In-depth Technical Guide to the Mechanism of Tributyltin Group Transfer in Cross-Coupling Reactions

Introduction

The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Developed and extensively studied by John Kenneth Stille, this palladium-catalyzed reaction couples an organotin reagent, typically involving a tributyltin moiety, with an organic electrophile.[2][4] Its broad applicability in the synthesis of complex molecules, including natural products and pharmaceuticals, stems from the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups.[2][3] This guide provides an in-depth exploration of the core mechanistic principles governing the Stille reaction, with a particular focus on the pivotal tributyltin group transfer during the transmetalation step. Understanding this mechanism is paramount for researchers, scientists, and drug development professionals seeking to optimize reaction conditions, predict outcomes, and design novel synthetic strategies.

The Catalytic Cycle: A Symphony of Elementary Steps

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Each step plays a critical role in the overall transformation, and the efficiency of the tributyltin group transfer is often the rate-determining factor.[5]

Figure 1: The catalytic cycle of the Stille cross-coupling reaction.

Oxidative Addition

The catalytic cycle commences with the oxidative addition of the organic electrophile (R¹-X) to the active Pd(0) catalyst, typically a 14-electron species like Pd(0)L₂.[2][4] This step involves the cleavage of the R¹-X bond and the formation of a new palladium-carbon and palladium-halide (or pseudohalide) bond, resulting in a square planar Pd(II) complex.[2][6] The initial product of this concerted addition is a cis-complex, which often rapidly isomerizes to the more thermodynamically stable trans-isomer.[1][5][6] The rate of oxidative addition is influenced by the nature of the electrophile, with the reactivity order generally being I > Br > OTf > Cl.[4]

Transmetalation: The Heart of the Tributyltin Transfer

The transmetalation step is arguably the most complex and often the rate-determining step of the Stille reaction.[1][5] It involves the transfer of the R² group from the organotin reagent (R²-SnBu₃) to the Pd(II) center, with the concomitant displacement of the halide or pseudohalide (X). This process regenerates the tin halide (Bu₃SnX) as a byproduct. The mechanism of this tributyltin group transfer can proceed through several pathways, the prevalence of which depends on the specific reaction conditions, including the nature of the reactants, ligands, and solvent.[7][8]

Associative Mechanism

The most commonly invoked mechanism for transmetalation in the Stille coupling is associative.[2] In this pathway, the organostannane coordinates to the palladium center, forming a transient, pentacoordinate, 18-electron intermediate.[2] This is followed by the cleavage of the R²-Sn bond and the formation of the R²-Pd bond, leading to the diorganopalladium(II) complex.

Cyclic vs. Open Pathways (SE2 Mechanisms)

Detailed mechanistic studies have revealed two primary electrophilic substitution (SE2) pathways for the transmetalation step: a cyclic (SE2-cyclic) and an open (SE2-open) mechanism.[1][8]

-

SE2(cyclic) Mechanism: This pathway involves a four-membered ring transition state where the tin atom is coordinated to the leaving group (X) on the palladium center, while the transferring group (R²) bridges the tin and palladium atoms.[4][8] This mechanism proceeds with retention of configuration at the transferring carbon atom.

-

SE2(open) Mechanism: In this pathway, the organotin reagent attacks the palladium center from the side opposite to the leaving group, leading to an open transition state.[1][8] This mechanism results in an inversion of configuration at the transferring carbon. The choice between the cyclic and open pathways can be influenced by the nature of the leaving group (X) and the solvent polarity.[1][8]

Figure 2: Simplified representation of the cyclic and open transmetalation pathways.

Reductive Elimination

The final step of the catalytic cycle is reductive elimination, where the two organic groups (R¹ and R²) are coupled to form the desired product (R¹-R²).[2][4] This process regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. For reductive elimination to occur, the two organic groups must be in a cis orientation on the palladium center.[1][4] Therefore, the trans-diorganopalladium(II) complex formed during transmetalation must first isomerize to the corresponding cis-isomer. The rate of reductive elimination can be influenced by the steric bulk of the phosphine ligands; ligands with larger bite angles can accelerate this step by promoting a conformation that facilitates C-C bond formation.[2]

Factors Influencing Tributyltin Transfer and Overall Reaction Efficiency

The success of a Stille coupling reaction is highly dependent on a number of factors that can significantly impact the rate and efficiency of the tributyltin transfer.

Ligand Effects

The choice of phosphine ligand (L) is crucial. Electron-rich and sterically bulky ligands generally accelerate both oxidative addition and reductive elimination.[5] However, highly coordinating ligands can inhibit the transmetalation step by competing with the organostannane for coordination to the palladium center.[5]

Solvent Polarity

The polarity of the solvent can influence the reaction mechanism, particularly the transmetalation step. More polar, coordinating solvents can favor the open (SE2-open) pathway.[1]

Additives

Several additives can have a profound effect on the reaction rate and yield.

-

Copper(I) Salts: The addition of stoichiometric or co-catalytic amounts of Cu(I) salts, such as CuI, can dramatically accelerate the Stille reaction, sometimes by a factor of >10³.[2] It is proposed that the copper(I) salt undergoes transmetalation with the organostannane to form a more reactive organocuprate species, which then rapidly transmetalates with the palladium complex.[2] Alternatively, in ethereal solvents, copper can facilitate the removal of a phosphine ligand, thereby activating the palladium center.[2]

-

Lithium Chloride: LiCl is a common additive that can accelerate the reaction, particularly when using triflates as electrophiles.[2][8] The chloride ion can displace the triflate group from the palladium center, forming a more reactive palladium-chloride complex for transmetalation.[2][8] Additionally, LiCl increases the polarity of the solvent, which can facilitate the dissociation of anionic ligands.[2]

Nature of the Transfer Group (R²)

The rate of transfer of the organic group from the tin atom is not uniform. The general trend for the migratory aptitude of the R² group is as follows:

| Transfer Group (R²) | Relative Reactivity |

| Alkynyl | Fastest |

| Alkenyl | ↓ |

| Aryl | ↓ |

| Allyl | ↓ |

| Benzyl | ↓ |

| Alkyl | Slowest |

This table provides a qualitative ranking of the transfer rates of different organic groups from the tributyltin reagent.[5]

This differential reactivity is a key feature of the Stille coupling, allowing for the selective transfer of one organic group in the presence of others. The non-transferable groups, typically butyl, remain on the tin atom.

Experimental Protocol: A Representative Stille Cross-Coupling

This protocol describes a general procedure for the Stille coupling of an aryl bromide with vinyltributyltin.

Reaction: 4-Bromotoluene + Vinyltributyltin → 4-Methylstyrene

Materials:

-

4-Bromotoluene

-

Vinyltributyltin

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous, degassed toluene

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(PPh₃)₄ (0.03 eq.).

-

Reagent Addition: Add 4-bromotoluene (1.0 eq.) and anhydrous, degassed toluene. Stir the mixture until the catalyst dissolves.

-

Initiation: Add vinyltributyltin (1.1 eq.) to the reaction mixture via syringe.

-

Reaction Conditions: Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether and wash with an aqueous solution of KF (to remove tin byproducts) and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Rationale for Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst and the phosphine ligands.

-

Anhydrous and Degassed Solvent: Water and oxygen can interfere with the catalytic cycle. Degassing the solvent removes dissolved oxygen.

-

Excess Organostannane: A slight excess of the organotin reagent is often used to ensure complete consumption of the electrophile.

-

KF Workup: Potassium fluoride is effective in precipitating the tributyltin byproducts as insoluble tributyltin fluoride, facilitating their removal.

Conclusion

The Stille cross-coupling reaction, and specifically the mechanism of tributyltin group transfer, represents a highly evolved and nuanced area of organometallic chemistry. A thorough understanding of the catalytic cycle, the various pathways of transmetalation, and the factors that influence them is essential for the rational design and optimization of synthetic routes in academic and industrial research. The interplay between ligands, solvents, additives, and substrate electronics dictates the efficiency and selectivity of this powerful carbon-carbon bond-forming reaction. As the demand for complex molecular architectures in drug discovery and materials science continues to grow, the principles outlined in this guide will remain fundamental to innovation in the field.

References

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

-

Wikipedia. (n.d.). Stille reaction. [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. [Link]

-

Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis, 5(5), 3049-3061. [Link]

-

Casado, A. L., & Espinet, P. (1998). Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme. Journal of the American Chemical Society, 120(35), 8978-8985. [Link]

-

Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]

-

Yamamoto, T., & Nishiyama, M. (2009). Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme. Request PDF. [Link]

-

Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]

-

Chemistry Solved. (2024, October 25). Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples [Video]. YouTube. [Link]

-

Cárdenas, D. J., & Echavarren, A. M. (2001). The Stille Reaction: A Density Functional Theory Analysis of the Transmetalation and the Importance of Coordination Expansion at Tin. Request PDF. [Link]

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. organicreactions.org [organicreactions.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Navigating the Procurement and Application of 2-Methyl-5-(tributylstannyl)pyridine: A Technical Guide for Researchers

For chemists engaged in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors, the strategic incorporation of functionalized heterocyclic building blocks is paramount. Among these, pyridine derivatives play a crucial role in shaping the biological activity and material properties of novel compounds.[1] 2-Methyl-5-(tributylstannyl)pyridine has emerged as a valuable reagent, primarily for its utility in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, which facilitates the formation of carbon-carbon bonds with exceptional precision.[2][3]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial sourcing, quality assessment, safe handling, and practical application of 2-Methyl-5-(tributylstannyl)pyridine. The content is structured to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and execution.

Section 1: Commercial Availability and Supplier Overview

Procuring high-quality starting materials is the foundation of successful and reproducible research. 2-Methyl-5-(tributylstannyl)pyridine is available from several reputable chemical suppliers who specialize in providing reagents for research and development. However, the level of accompanying analytical data can vary significantly.

| Supplier | Typical Product Designation | CAS Number | Key Considerations |

| Sigma-Aldrich (Merck) | 2-Methyl-5-(tributylstannyl)pyridine, AldrichCPR | 167556-64-1 | This product is often supplied as part of a collection for early discovery research. Crucially, the supplier notes that they do not collect analytical data for this product, and the buyer assumes responsibility for confirming its identity and purity.[4] |

| Apollo Scientific | 2-(Tributylstannyl)pyridine and related derivatives | 17997-47-6 (for the unmethylated analogue) | A UK-based supplier with stock in the UK and USA, catering to pharmaceutical R&D and academic institutions. They often provide basic specifications.[5] |

| Frontier Specialty Chemicals (via Fisher Scientific) | 2-(Tributylstannyl)pyridine and related derivatives | 17997-47-6 (for the unmethylated analogue) | Offers a range of organotin compounds, with purity information sometimes provided (e.g., 85-95%). This highlights the potential for variability in batch purity.[6] |

Expert Insight: The explicit statement from a major supplier like Sigma-Aldrich regarding the absence of analytical data is a critical takeaway.[4] Researchers should not assume that a commercially available reagent meets a specific purity threshold required for their application. Independent verification is not just recommended; it is essential for ensuring the integrity of experimental outcomes.

Section 2: Quality Control and In-House Validation

Given the potential for variability in purity and the explicit disclaimers from some suppliers, establishing a robust in-house quality control (QC) workflow is a self-validating step that ensures the reliability of your research. The primary goal of this QC is to confirm the structure and assess the purity of the received 2-Methyl-5-(tributylstannyl)pyridine.

Recommended Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is the first and most crucial step to confirm the chemical structure. The spectrum should show characteristic signals for the methyl group on the pyridine ring, the aromatic protons, and the protons of the tributyl groups. The integration of these signals should correspond to the expected proton count.

-

¹³C NMR: Provides confirmation of the carbon skeleton.

-

¹¹⁹Sn NMR: While less common, this technique can provide valuable information about the tin environment and the presence of tin-containing impurities.

-

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both confirming the molecular weight and assessing the purity of the compound.[7][8] The fragmentation pattern can further corroborate the structure. The gas chromatogram will also reveal the presence of volatile impurities.

-

Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS): This advanced technique offers exceptional sensitivity and specificity for the analysis of organotin compounds without the need for derivatization, which is often required for GC-based methods.[5][9]

-

The following diagram illustrates a logical workflow for the procurement and quality control of 2-Methyl-5-(tributylstannyl)pyridine.

Caption: Workflow for procurement and quality control of the reagent.

Section 3: Synthesis Overview

While this guide focuses on commercial suppliers, understanding the synthesis of 2-Methyl-5-(tributylstannyl)pyridine provides valuable context. A common synthetic route involves a two-step process starting from a halogenated pyridine derivative.

-

Halogenation of 2-Methylpyridine: The synthesis typically begins with the bromination or iodination of 2-methylpyridine at the 5-position to yield 5-bromo-2-methylpyridine or 5-iodo-2-methylpyridine.

-

Lithiation and Stannylation: The resulting halopyridine undergoes a lithium-halogen exchange reaction, typically using an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures (-78 °C).[1][10] This generates a highly reactive pyridyllithium intermediate. Quenching this intermediate with tributyltin chloride then yields the desired 2-Methyl-5-(tributylstannyl)pyridine.

This synthetic pathway is illustrated below.

Caption: A common synthetic route to the target compound.

Section 4: Safe Handling and Storage

Organotin compounds, particularly trialkyltin derivatives like tributyltins, are known for their toxicity and require careful handling to minimize exposure.[9]

-

Toxicity: Tributyltin compounds are immunotoxic and can affect the central nervous system.[11] They are also highly toxic to aquatic life.[9]

-

Personal Protective Equipment (PPE): Always handle 2-Methyl-5-(tributylstannyl)pyridine inside a certified chemical fume hood.[11] Mandatory PPE includes:

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) to prevent degradation.[11] Refrigeration is often recommended to maintain long-term stability.

-

Waste Disposal: All waste containing organotin compounds, including contaminated glassware and consumables, must be treated as hazardous waste.[12] These should be collected in a designated, clearly labeled, and sealed container for disposal according to institutional and local regulations.[12][13] Never dispose of organotin waste down the drain.

Section 5: Experimental Protocol - Stille Cross-Coupling

The Stille reaction is a versatile and widely used method for forming C-C bonds.[2] It involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate.[2] The following is a representative, detailed protocol for the Stille coupling of 2-Methyl-5-(tributylstannyl)pyridine with an aryl iodide.

Reaction: Coupling of 2-Methyl-5-(tributylstannyl)pyridine with 4-Iodoanisole.

Materials:

-

2-Methyl-5-(tributylstannyl)pyridine (1.1 eq)

-

4-Iodoanisole (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Anhydrous and degassed toluene

-

Schlenk flask or similar reaction vessel

-

Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

-

Vessel Preparation: Ensure the Schlenk flask and magnetic stir bar are thoroughly dried (e.g., flame-dried under vacuum or oven-dried). Allow the flask to cool to room temperature under an inert atmosphere.

-

Reagent Addition: To the flask, add 4-iodoanisole (1.0 eq), 2-Methyl-5-(tributylstannyl)pyridine (1.1 eq), and the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

-

Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum followed by backfilling with inert gas (argon or nitrogen) to ensure the reaction environment is free of oxygen.

-

Solvent Addition: Add anhydrous and degassed toluene via syringe. The amount of solvent should be sufficient to create a stirrable solution (typically a concentration of 0.1-0.5 M with respect to the limiting reagent).

-

Reaction: Immerse the flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent like ethyl acetate.

-

To remove the tin byproducts, which can complicate purification, stir the organic solution with an aqueous solution of potassium fluoride (KF) for 1-2 hours. This will precipitate the tributyltin fluoride, which can be removed by filtration through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-(4-methoxyphenyl)-2-methylpyridine.

Causality and Rationale:

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would deactivate it. Maintaining an oxygen-free environment is critical for catalytic turnover.

-

Anhydrous and Degassed Solvent: Water can interfere with the reaction. Degassing the solvent removes dissolved oxygen.

-

Excess Stannane: A slight excess of the organostannane is often used to ensure complete consumption of the more valuable coupling partner.

-

KF Work-up: Tributyltin halides are often difficult to separate from the desired product by chromatography alone. The fluoride-ion-induced precipitation of tributyltin fluoride is a standard and effective method for removing these byproducts.[3]

Conclusion

2-Methyl-5-(tributylstannyl)pyridine is a potent synthetic intermediate for the construction of functionalized pyridine-containing molecules. Its successful application hinges on a clear understanding of its commercial landscape, the imperative for rigorous in-house quality control, and strict adherence to safe handling protocols due to the inherent toxicity of organotin compounds. By integrating these principles with a well-designed experimental protocol, researchers in drug discovery and materials science can confidently leverage this reagent to advance their synthetic objectives.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 607784, 2-(Tributylstannyl)pyridine. [Link]

-

ARPAT. Analysis of Tributyltin (TBT). [Link]

-

Wikipedia. Stille reaction. [Link]

-

Nordic Committee on Food Analysis. New method: NMKL 205. TRACE ELEMENTS SPECIES – Tributyltin (TBT). [Link]

-

Centers for Disease Control and Prevention. ORGANOTIN COMPOUNDS (as Sn) 5504. [Link]

-

Wikipedia. Organotin chemistry. [Link]

-

ALS. Analysis of organotin compounds. [Link]

-

Agilent Technologies. Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3. [Link]

-

Del Valle Lab. Standard Operating Procedures: Organotin reagents. [Link]

-

Talanta. Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. [Link]

-

Royal Society of Chemistry. Palladium-catalyzed cross-coupling of organolead compounds with organostannanes. [Link]

- Google Patents. US5229519A - Process for preparing 2-halo-5-halomethylpyridines.

-

ResearchGate. Synthesis of Mono- and Diaza-'Pyridones' via Stille Coupling of Alkoxystannanes. [Link]

-

HETEROCYCLES. DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. [Link]

-

ResearchGate. Greener and regioselective lithiation of substituted pyridines. [Link]

-

National Institutes of Health. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. [Link]

-

National Institutes of Health. o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. [Link]

-

Agilent Technologies. Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. [Link]

-

Royal Society of Chemistry. A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. [Link]

-

Centers for Disease Control and Prevention. ORGANOTIN COMPOUNDS. [Link]

-

National Institutes of Health. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds. [Link]

-

Eurofins. Organotins Analysis. [Link]

-

National Academies Press. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). [Link]

-

ResearchGate. Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. [Link]

-

U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

-

The Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

-

ACS Publications. Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. [Link]

-

PubMed. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. [Link]

-

National Academies Press. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 4. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. eurofins.com.au [eurofins.com.au]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. agilent.com [agilent.com]

- 8. analchemres.org [analchemres.org]

- 9. Analysis of organotin compounds [alsglobal.se]

- 10. researchgate.net [researchgate.net]

- 11. delvallelab.weebly.com [delvallelab.weebly.com]

- 12. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 13. fishersci.fr [fishersci.fr]

A Researcher's Guide to the Safe Handling of Toxic Organotin Compounds

Introduction: Understanding the Inherent Risks of Organotin Compounds

Organotin compounds, characterized by at least one covalent bond between a tin and a carbon atom, are a diverse class of chemicals with significant utility in industrial and research settings.[1] Their applications range from catalysts in polymer chemistry to biocides and stabilizers.[2] However, this utility is counterbalanced by a spectrum of toxicity that varies significantly with the number and nature of the organic substituents attached to the tin atom.[1] The primary concern in a laboratory setting is the potential for severe health effects, including damage to the liver, kidneys, and central nervous system (CNS), as well as irritation to the skin, eyes, and respiratory tract upon exposure.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely handle toxic organotin compounds. It moves beyond a simple checklist of precautions to explain the rationale behind each procedural step, fostering a culture of safety grounded in scientific understanding.

Section 1: The Spectrum of Organotin Toxicity and Exposure Routes

The toxicity of organotin compounds is inversely related to the number of organic groups bonded to the tin atom, with tri-substituted organotins (e.g., tributyltin, triphenyltin) generally exhibiting the highest toxicity. These compounds are potent neurotoxins and can cause severe skin and eye irritation.[3][4] Di-substituted organotins also present significant hazards, while mono- and tetra-substituted variants are typically less toxic but still require careful handling.[1]

Exposure in a laboratory setting can occur through three primary routes:

-

Inhalation: Vapors, dusts, or mists of organotin compounds can be readily inhaled, leading to systemic toxicity.[4] Symptoms of acute inhalation exposure can include respiratory irritation, headaches, dizziness, and in severe cases, pulmonary edema.[5]

-

Dermal Contact: Many organotin compounds can be absorbed through the skin, causing both local and systemic effects.[4] Skin contact can result in irritation, burns, and pruritus.[4] Prolonged or repeated contact may lead to dermatitis.

-

Ingestion: Accidental ingestion is a significant risk, often due to poor hygiene practices such as eating, drinking, or smoking in the laboratory. Ingestion can lead to severe gastrointestinal distress and systemic poisoning.

Fatalities in humans have been reported following exposure to certain organotin compounds, underscoring the critical need for stringent safety protocols.[5]

Section 2: The Hierarchy of Controls: A Proactive Approach to Safety

A self-validating safety system relies on a multi-layered approach to risk mitigation, commonly known as the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize hazards.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Elimination and Substitution

Before working with a toxic organotin compound, a thorough risk assessment should be conducted to determine if its use is essential. Consider if a less hazardous alternative could achieve the same scientific objective. While not always possible, this initial step is the most effective way to mitigate risk.

Engineering Controls: Your First Line of Defense

Engineering controls are physical changes to the workspace that isolate personnel from hazards. For organotin compounds, the following are mandatory:

-

Fume Hood: All work with organotin compounds must be conducted in a certified chemical fume hood.[6][7] The sash should be kept as low as possible to maximize containment.[6]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of fugitive emissions.[7]

Administrative Controls: Safe Work Practices

Administrative controls are procedures and policies that modify how work is performed. Key practices include:

-

Designated Areas: Clearly demarcate areas where organotin compounds are stored and handled.[6]

-

Training: All personnel must receive comprehensive training on the hazards of organotin compounds, safe handling procedures, and emergency protocols before commencing work.[1][6]

-

Hygiene: Prohibit eating, drinking, smoking, and the application of cosmetics in the laboratory. Always wash hands and face thoroughly after handling organotin compounds.

-

Working Alone: Avoid working with highly toxic organotin compounds when alone in the laboratory.[6]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should be considered the last line of defense after implementing higher-level controls.

| PPE Category | Specification | Rationale |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent dermal absorption and contact irritation. |

| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors.[1] |

| Body Protection | A flame-retardant or cotton laboratory coat. | To protect skin and personal clothing from contamination.[6] |

| Respiratory Protection | Required when engineering controls are insufficient or during emergencies. | To prevent inhalation of toxic vapors, dusts, or mists. |

Respiratory Protection Selection: The choice of respirator depends on the airborne concentration of the organotin compound. The National Institute for Occupational Safety and Health (NIOSH) provides detailed guidance on respirator selection based on assigned protection factors (APF).[4] For instance, at concentrations up to 1 mg/m³, an air-purifying half-mask respirator with organic vapor cartridges and appropriate particulate filters may be sufficient.[4] For higher concentrations or emergencies, a supplied-air respirator or a self-contained breathing apparatus (SCBA) is necessary.[4]

Section 3: Standard Operating Procedures (SOPs)

Adherence to detailed SOPs is crucial for ensuring reproducible and safe experimental outcomes.

Storage and Handling

-

Storage: Store organotin compounds in tightly sealed, clearly labeled containers in a cool, dry, and well-ventilated area, away from incompatible materials.[7]

-

Transfer: When transferring organotin reagents, especially those in Sure/Seal™ bottles, use proper syringe and needle techniques under an inert atmosphere to prevent exposure to air and moisture.[6]

Waste Disposal

-

Segregation: All waste contaminated with organotin compounds must be segregated into designated, labeled hazardous waste containers.

-

Decontamination: Glassware and equipment that have come into contact with organotin compounds should be thoroughly rinsed with an appropriate solvent (e.g., hexanes or toluene), with the rinsate collected as hazardous waste.[6]

-

Compliance: All waste disposal must comply with local, state, and federal regulations.[1]

Section 4: Emergency Preparedness and Response

A well-defined emergency response plan is critical for mitigating the consequences of an accidental exposure or spill.

Caption: A streamlined workflow for responding to an organotin exposure incident.

Exposure Response

-

Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[1][6] Seek immediate medical attention.[1][6]

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.[1][6]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[4][5]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Response

-

Small Spills: If you are trained and it is safe to do so, contain the spill with an inert absorbent material. Wear appropriate PPE, including respiratory protection.

-

Large Spills: Evacuate the area immediately and notify your institution's Environmental Health and Safety (EHS) department.[7]

Section 5: Occupational Exposure Limits and Medical Surveillance

Regulatory bodies have established occupational exposure limits (OELs) to protect workers from the harmful effects of organotin compounds.

| Agency | Exposure Limit (TWA - 8-hour) | Notes |

| OSHA (PEL) | 0.1 mg/m³ | Permissible Exposure Limit.[4][8] |

| NIOSH (REL) | 0.1 mg/m³ | Recommended Exposure Limit.[3][8] |

| ACGIH (TLV) | 0.1 mg/m³ | Threshold Limit Value.[8] |

A comprehensive medical surveillance program should be in place for all personnel who may be occupationally exposed to organotin compounds.[1] This program should include pre-placement medical examinations and periodic follow-ups to monitor for any adverse health effects.[1]

Conclusion: A Commitment to a Culture of Safety

The safe handling of toxic organotin compounds is not merely a matter of following rules; it is a commitment to a culture of safety that prioritizes the well-being of every individual in the laboratory. By understanding the science behind the hazards, implementing a robust hierarchy of controls, and being prepared for emergencies, researchers can continue to leverage the utility of these compounds while minimizing the risks to themselves and their colleagues.

References

-

Title: ORGANOTIN COMPOUNDS - CDC Stacks Source: Centers for Disease Control and Prevention URL: [Link]

-